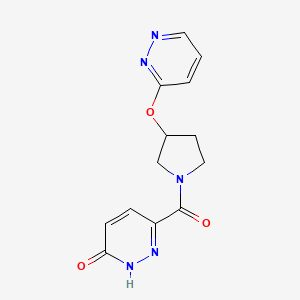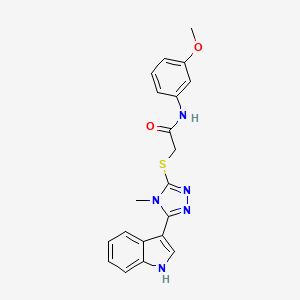![molecular formula C14H14N2O2S2 B3014494 N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline CAS No. 338749-51-2](/img/structure/B3014494.png)
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline is a useful research compound. Its molecular formula is C14H14N2O2S2 and its molecular weight is 306.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Role in Advanced Glycation End-Products Formation
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline is linked to the formation of advanced glycation end-products (AGEs). Methylglyoxal (MG), a reactive alpha-oxoaldehyde, reacts with arginine and lysine residues in proteins, forming AGEs. These include various derivatives, which are significant in the context of diabetes and neurodegenerative diseases complications (Nemet, Varga-Defterdarović, & Turk, 2006).
2. Synthesis of Complex Organic Compounds
The compound has been used in the synthesis of various organic compounds. For example, it is involved in the three-component synthesis of nicotinamide derivatives through cross-recyclization of thiopyrans (Dyachenko et al., 2015). This demonstrates its versatility in complex organic synthesis processes.
3. Development of Heterocyclic Compounds
It contributes to the diastereoselective synthesis of heterocyclic compounds, such as indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine derivatives, which are of interest in organic and medicinal chemistry (Saberi, Mohammadizadeh, & Esmaeili, 2015).
4. Investigation of Tautomeric Properties
The compound's derivatives, such as 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-thiopyran-2-thione, have been synthesized for studying their tautomeric properties (Schweiger, 1982). Tautomerism is crucial in understanding the reactivity and stability of organic compounds.
5. Study of Arginine Modifications
Research has been conducted on the modifications of arginine involving compounds like methylglyoxal, which relates to the study of this compound (Klöpfer, Spanneberg, & Glomb, 2011).
6. Application in Photochemotherapy
Its derivatives, such as phenothiazines, have been studied for their potential use in photochemotherapy (Wainwright, Grice, & Pye, 1999).
7. Role in the Formation of Supramolecular Conductors
Its derivatives have been used in the synthesis of organic/inorganic supramolecular conductors, showcasing its potential in the field of materials science (Imakubo et al., 2007).
Propiedades
IUPAC Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-10-2-4-11(5-3-10)15-16-13-7-9-20(17,18)14-12(13)6-8-19-14/h2-6,8,15H,7,9H2,1H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMKLMVYNIEQEY-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2CCS(=O)(=O)C3=C2C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C/2\CCS(=O)(=O)C3=C2C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


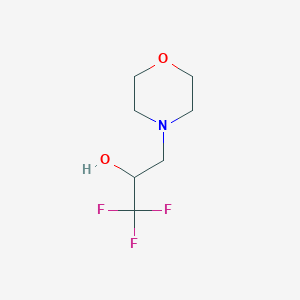
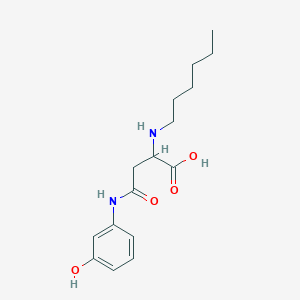
![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)

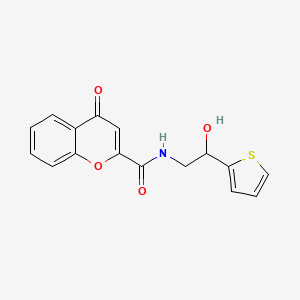
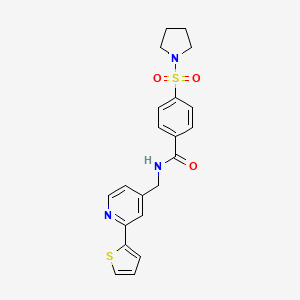
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3014426.png)
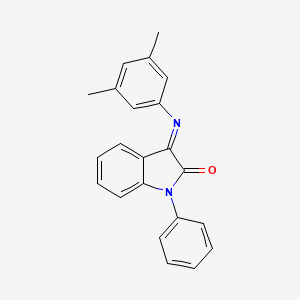


![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)
